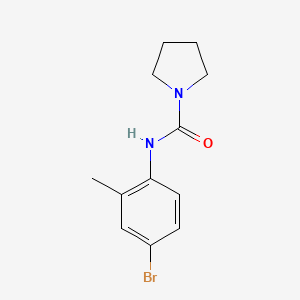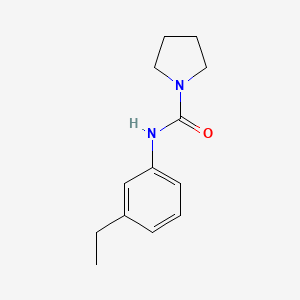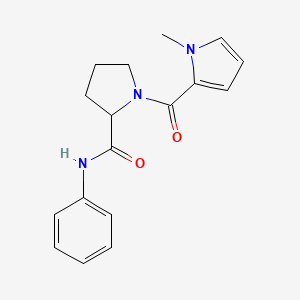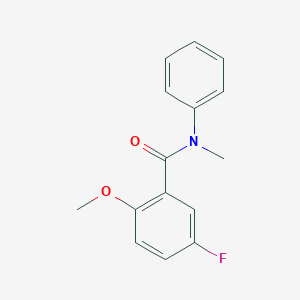![molecular formula C11H14BrNO B7517165 N-[1-(3-bromophenyl)ethyl]propanamide](/img/structure/B7517165.png)
N-[1-(3-bromophenyl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-bromophenyl)ethyl]propanamide, also known as BrPEPA, is a chemical compound that belongs to the class of positive allosteric modulators of AMPA receptors. AMPA receptors are responsible for mediating fast excitatory neurotransmission in the central nervous system. BrPEPA has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
作用機序
N-[1-(3-bromophenyl)ethyl]propanamide acts as a positive allosteric modulator of AMPA receptors. This means that it enhances the activity of these receptors by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. This results in an increase in the flow of positively charged ions into the neuron, leading to the depolarization of the membrane potential and the generation of an action potential.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antidepressant and antipsychotic effects in animal models of depression and schizophrenia, respectively. This compound has been found to have a low toxicity profile and does not produce significant side effects at therapeutic doses.
実験室実験の利点と制限
N-[1-(3-bromophenyl)ethyl]propanamide has several advantages as a research tool. It is a highly selective and potent modulator of AMPA receptors, which allows for precise modulation of synaptic plasticity. It has a relatively long half-life, which makes it suitable for in vivo experiments. However, this compound has some limitations as well. It is a synthetic compound and may not accurately replicate the effects of endogenous neurotransmitters. It also has a limited solubility in water, which may restrict its use in certain experimental protocols.
将来の方向性
There are several future directions for research on N-[1-(3-bromophenyl)ethyl]propanamide. One area of interest is the development of more potent and selective modulators of AMPA receptors. Another area of research is the investigation of the therapeutic potential of this compound in other neurological disorders such as Parkinson's disease and epilepsy. Additionally, the development of novel drug delivery systems for this compound may enhance its efficacy and reduce potential side effects.
合成法
The synthesis of N-[1-(3-bromophenyl)ethyl]propanamide involves the reaction of 3-bromobenzylamine with 3,3-dimethylacrylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification through column chromatography.
科学的研究の応用
N-[1-(3-bromophenyl)ethyl]propanamide has been extensively studied in scientific research for its potential therapeutic applications in various neurological disorders. Studies have shown that this compound can enhance synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli. This property makes this compound a promising candidate for the treatment of memory-related disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-11(14)13-8(2)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJJELNCBDXPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-Chloro-4-fluorophenyl)sulfanylmethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7517091.png)
![N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide](/img/structure/B7517107.png)

![6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B7517126.png)
![N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7517141.png)


![N-[1-(3-bromophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7517153.png)
![N-[(5-bromo-2-fluorophenyl)methyl]propanamide](/img/structure/B7517158.png)
![N-[(5-bromo-2-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7517173.png)
![1-benzoyl-N-[[4-(cyclopropylcarbamoyl)phenyl]methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7517181.png)
![N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide](/img/structure/B7517193.png)
